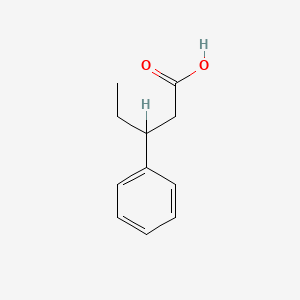

3-Phenylpentanoic acid

CAS No.: 5669-17-0

Cat. No.: VC1959660

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5669-17-0 |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 3-phenylpentanoic acid |

| Standard InChI | InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) |

| Standard InChI Key | NJEKDDOCPZKREE-UHFFFAOYSA-N |

| SMILES | CCC(CC(=O)O)C1=CC=CC=C1 |

| Canonical SMILES | CCC(CC(=O)O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

3-Phenylpentanoic acid (C11H14O2) features a phenyl ring attached to the third carbon of a pentanoic acid chain, creating a chiral center at the C3 position. This structural arrangement gives the molecule unique physical and chemical characteristics that distinguish it from other phenylalkanoic acids.

Basic Identification and Physical Properties

The compound exists as a stable organic acid with the following key properties:

Structural Identifiers

For precise identification in chemical databases and literature, the following structural identifiers are used:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C11H14O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) |

| InChIKey | NJEKDDOCPZKREE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(=O)O)C1=CC=CC=C1 |

Stereochemistry

3-Phenylpentanoic acid possesses a stereogenic center at the C3 position, resulting in two possible enantiomers:

| Enantiomer | Description | Common Name |

|---|---|---|

| (R)-3-Phenylpentanoic acid | R configuration at C3 | (R)-β-Ethylhydrocinnamic acid |

| (S)-3-Phenylpentanoic acid | S configuration at C3 | [S,(+)]-3-Phenylvaleric acid; [S,(+)]-β-Ethylhydrocinnamic acid |

The enantiomers exhibit identical physical properties except for their optical activity, making their separation a challenge that requires specialized techniques as discussed in Section 3.

Nomenclature and Alternative Names

The compound is known by several names in scientific literature and commercial contexts:

Systematic and Common Names

This variety of nomenclature reflects the compound's structural relationship to other carboxylic acids and its historical development in organic chemistry.

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 3-phenylpentanoic acid, with varying degrees of efficiency and stereoselectivity.

Classical Synthetic Approaches

Traditional synthesis methods typically involve:

-

Alkylation of phenylacetic acid derivatives

-

Oxidation of corresponding alcohols

-

Hydrolysis of corresponding esters

Enzymatic Resolution of Racemic Mixtures

One significant approach to obtaining enantiomerically pure 3-phenylpentanoic acid involves enzymatic resolution of the racemic compound. Research has shown that:

| Enzyme | Substrate | Product | Enantioselectivity | Conversion | Reference |

|---|---|---|---|---|---|

| Hydrolases (6 out of 16 tested) | Ethyl 3-phenylpentanoate | 3-phenylpentanoic acid | Modest | Variable |

The study concluded that "the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate (±)-3b proved to be significantly less facile than with (±)-3a [ethyl 3-phenylbutanoate]. Of the 16 hydrolases screened, many displayed no catalytic activity for hydrolysis of the substrate ethyl 3-phenylpentanoate (±)-3b. Thus replacement of the methyl with the slightly larger ethyl moiety at the stereogenic centre C3 resulted in a very significant reduction of enzymatic activity" .

This finding highlights the crucial impact of steric factors on the efficiency of enzymatic resolutions, with the ethyl group at C3 creating sufficient steric hindrance to reduce enzyme activity compared to the methyl-substituted analog.

Structural Relationships and Comparisons

3-Phenylpentanoic acid belongs to a family of phenylalkanoic acids, with structural similarities and differences that affect their chemical and biological properties.

Comparison with Structurally Related Compounds

Structural Effects on Reactivity

The presence of the phenyl group at the beta position significantly affects the acidity and reactivity of 3-phenylpentanoic acid compared to simple alkanoic acids. The ethyl substituent at the chiral center creates steric hindrance that influences reaction rates and selectivity, particularly in enzymatic processes as demonstrated in kinetic resolution studies .

Applications and Research Significance

3-Phenylpentanoic acid has found applications in various fields, though specific research on this exact compound is somewhat limited compared to its structural analogs.

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly for:

-

Preparation of chiral building blocks

-

Synthesis of biologically active compounds

-

Development of pharmaceutical precursors

Biocatalysis Research

Research on enzymatic resolution of 3-phenylpentanoic acid has contributed to understanding of:

-

Enzyme specificity and substrate recognition

-

Effects of steric hindrance on biocatalytic processes

-

Methods for obtaining enantiomerically pure compounds

The findings from studies on 3-phenylpentanoic acid demonstrate that "once the alkyl group at the C3 stereogenic centre increases in size greater than a methyl substituent, a dramatic decrease in the efficiency of the hydrolysis and thereby the kinetic bioresolution with regards to the enantiopurity of the ester is observed" . This insight has broader implications for enzyme-substrate interactions in general.

Analytical Methods and Characterization

Various analytical techniques are employed for the identification, quantification, and characterization of 3-phenylpentanoic acid.

Spectroscopic Analysis

Standard spectroscopic methods for characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

Chromatographic Methods

For separation, purification, and analysis:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

Chiral Analysis

For distinguishing and quantifying enantiomers:

-

Chiral HPLC

-

Polarimetry

-

Circular Dichroism (CD) spectroscopy

As noted in research on related compounds, "Determined by chiral HPLC analysis [Daicel Chiralcel OJ-H, hexane/i-PrOH (3% trifluoroacetic acid) = 98:2, flow rate 0.25 mL/min, 0 °C, λ=209.8 nm]" , similar methods would be applicable to 3-phenylpentanoic acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume